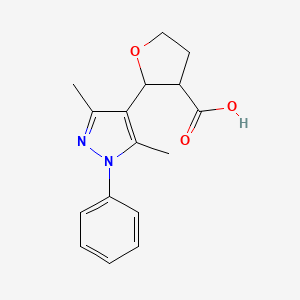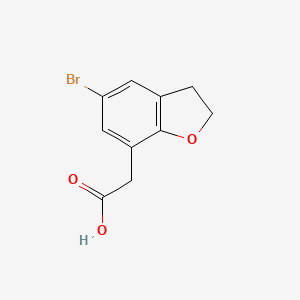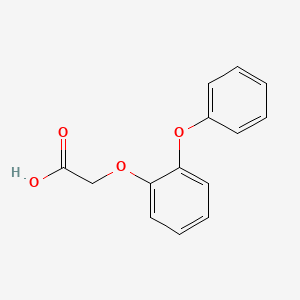
trans-Stilbene-alpha,beta-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Stilbene-alpha,beta-13C2: is a labeled compound of trans-stilbene, where the alpha and beta carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-stilbene-alpha,beta-13C2 typically involves the coupling of benzyl halides in the presence of a phosphine catalyst. The reaction proceeds smoothly with bases such as cesium fluoride and sodium hydride, yielding trans-stilbenes in good quantities . Another common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation to produce diphenylacetylene .
Industrial Production Methods: Industrial production of trans-stilbene and its derivatives often employs large-scale organic synthesis techniques, including the Wittig reaction, Mizoroki-Heck reaction, and Suzuki cross-coupling reaction . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Stilbene-alpha,beta-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide.
Reduction: It can be reduced to form bibenzyl.
Substitution: It can undergo substitution reactions with halogens to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Dihaloalkanes such as meso-stilbene dibromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Stilbene-alpha,beta-13C2 is used to study reaction mechanisms and pathways in organic chemistry. Its labeled carbon atoms allow for detailed analysis using NMR spectroscopy .
Biology and Medicine: In biological research, trans-stilbene and its derivatives are studied for their potential anticancer, antioxidant, and anti-inflammatory properties . The labeled compound helps in tracing metabolic pathways and understanding the bioavailability of stilbene derivatives .
Industry: In the industrial sector, trans-stilbene derivatives are used in the production of dyes, optical brighteners, and as intermediates in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of trans-stilbene-alpha,beta-13C2 involves its interaction with various molecular targets and pathways. For instance, resveratrol, a well-known stilbene derivative, exhibits its effects by modulating pathways related to oxidative stress, inflammation, and cell proliferation . The carbon-13 labeling allows researchers to track these interactions and understand the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Another stilbene derivative with anti-inflammatory properties.
Uniqueness: trans-Stilbene-alpha,beta-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving NMR spectroscopy. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with unlabeled compounds .
Eigenschaften
Molekularformel |
C14H12 |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |
InChI-Schlüssel |
PJANXHGTPQOBST-TYBRUWTQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)



![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
